![molecular formula C14H17N3O2S B2947823 N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide CAS No. 313660-19-4](/img/structure/B2947823.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide: , also known as ANAVEX2-73 or blarcamesine, is a small molecule drug that has shown potential in the treatment of various neurodegenerative diseases. Below is a comprehensive analysis of its scientific research applications, focusing on six unique fields:
Alzheimer’s Disease
ANAVEX2-73 has successfully completed a Phase 2a clinical trial for Alzheimer’s disease and is currently in Phase IIb/Phase III trials . It aims to address the cognitive and memory deficits associated with Alzheimer’s by activating the sigma-1 receptor (SIGMAR1), which is pivotal to restoring neural cell homeostasis and promoting neuroplasticity .
Rett Syndrome
This compound has completed both Phase 2 and Phase 3 studies in adult patients with Rett syndrome, a rare genetic neurological disorder. The drug’s mechanism of action may help alleviate some of the neurological symptoms associated with this condition .
Parkinson’s Disease Dementia
ANAVEX2-73 has undergone a Phase 2 proof-of-concept study for Parkinson’s disease dementia. The treatment targets the cognitive impairments and difficulties with executive functions that are common in patients with Parkinson’s disease .
Amyotrophic Lateral Sclerosis (ALS)
In preclinical trials for ALS, ANAVEX2-73 is being investigated for its neuroprotective effects that could potentially slow down the progression of this debilitating motor neuron disease .
Stroke
Blarcamesine is also being studied in preclinical trials for its efficacy in treating stroke, possibly by reducing brain damage and promoting recovery through its action on neural cells .
Each of these applications represents a unique field of research where ANAVEX2-73 shows promise due to its neuroprotective and neurorestorative properties. The ongoing clinical trials and studies are crucial steps towards understanding the full potential and therapeutic benefits of this compound.
Blarcamesine - Wikipedia US FDA Orphan Drug Designation to ANAVEX®2-73 (blarcamesine) for the Treatment of Fragile X Syndrome Promising Results of Preclinical Study of ANAVEX®2-73 ANAVEX®2-73 (BLARCAMESINE) PHASE 2B/3 STUDY MET PRIMARY AND KEY SECONDARY ENDPOINTS
Eigenschaften
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8(18)15-9-5-6-10-11(7-9)20-13(16-10)17-12(19)14(2,3)4/h5-7H,1-4H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNUCYFNSJSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.